DosatiLink-1

Description

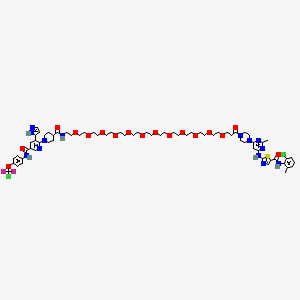

Structure

2D Structure

Properties

Molecular Formula |

C69H93Cl2F2N13O17S |

|---|---|

Molecular Weight |

1517.5 g/mol |

IUPAC Name |

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C69H93Cl2F2N13O17S/c1-50-4-3-5-57(70)63(50)82-67(90)59-49-76-68(104-59)81-60-47-61(79-51(2)78-60)84-18-20-85(21-19-84)62(87)13-22-91-24-26-93-28-30-95-32-34-97-36-38-99-40-42-101-44-45-102-43-41-100-39-37-98-35-33-96-31-29-94-27-25-92-23-15-74-65(88)52-11-16-86(17-12-52)64-56(58-10-14-77-83-58)46-53(48-75-64)66(89)80-54-6-8-55(9-7-54)103-69(71,72)73/h3-10,14,46-49,52H,11-13,15-45H2,1-2H3,(H,74,88)(H,77,83)(H,80,89)(H,82,90)(H,76,78,79,81) |

InChI Key |

YCCMDKLTSKSVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Biological Pathways Modulated by DosatiLink-1

For Researchers, Scientists, and Drug Development Professionals

Introduction:

DosatiLink-1 is identified as an inhibitor of the Abelson murine leukemia (ABL) enzyme.[1][2][3] This classification places this compound within a critical therapeutic area targeting malignancies driven by ABL kinase activity, most notably Chronic Myeloid Leukemia (CML). This guide aims to provide a comprehensive overview of the core biological pathways modulated by this compound, based on its function as an ABL inhibitor. Due to the limited specific data available for this compound, this document will focus on the well-established mechanisms of ABL kinase inhibitors.

Core Signaling Pathway: Inhibition of BCR-ABL

The primary molecular target of this compound is the ABL kinase. In the context of CML, the ABL gene on chromosome 9 fuses with the Breakpoint Cluster Region (BCR) gene on chromosome 22, creating the Philadelphia chromosome and a constitutively active BCR-ABL fusion protein. This oncoprotein drives uncontrolled cell proliferation and survival. This compound, as an ABL inhibitor, directly targets the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting its oncogenic activity.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are standard methodologies used to characterize ABL kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ABL kinase.

Protocol:

-

Recombinant ABL kinase is incubated with a known peptide substrate and ATP.

-

The reaction is initiated in a multi-well plate format.

-

This compound is added in a series of dilutions to different wells.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luciferase-based assay.

-

The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of BCR-ABL positive cell lines (e.g., K562).

Protocol:

-

BCR-ABL positive cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

A vehicle control (e.g., DMSO) is included.

-

Cells are incubated for a period of 48-72 hours.

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The half-maximal effective concentration (EC50) is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis

Objective: To confirm the inhibition of BCR-ABL downstream signaling in cells treated with this compound.

Protocol:

-

BCR-ABL positive cells are treated with various concentrations of this compound for a defined period.

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of BCR-ABL (p-BCR-ABL) and its key downstream targets (e.g., p-STAT5, p-CrkL).

-

Total protein levels of these targets and a housekeeping protein (e.g., GAPDH) are also assessed as controls.

-

Antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

A decrease in the phosphorylation of target proteins with increasing concentrations of this compound indicates effective pathway inhibition.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the public domain, the following table provides a template for how such data would be presented for a typical ABL inhibitor.

| Assay | Cell Line/Enzyme | Parameter | Result |

| In Vitro Kinase Assay | Recombinant ABL Kinase | IC50 | Data not available |

| Cell Proliferation Assay | K562 (CML cell line) | EC50 | Data not available |

| Western Blot Analysis | K562 (CML cell line) | p-BCR-ABL Inhibition | Data not available |

| Western Blot Analysis | K562 (CML cell line) | p-STAT5 Inhibition | Data not available |

Disclaimer: The information provided in this guide regarding the mechanism of action and experimental protocols is based on the established understanding of ABL kinase inhibitors. The absence of specific published data on this compound necessitates this generalized approach. Researchers are advised to consult any available manufacturer's data for specific details on this compound.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of ABL Kinase Inhibitors, with Reference to DosatiLink-1

Disclaimer: As of November 2025, publicly available scientific literature containing specific in vitro and in vivo experimental data for DosatiLink-1 (also known as HY-155288) is not available. This compound is currently listed as an Abelson murine leukemia (ABL) enzyme inhibitor by commercial suppliers.[1] The following guide is a comprehensive overview based on established methodologies for the preclinical evaluation of ABL kinase inhibitors. The data presented is hypothetical and serves as a template for the type of information required for a complete technical whitepaper.

Introduction

Abelson murine leukemia (ABL) kinase and its fusion protein, Bcr-Abl, are key drivers in the pathogenesis of several hematological malignancies, most notably Chronic Myeloid Leukemia (CML). The constitutive activation of the Bcr-Abl tyrosine kinase leads to uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. The development of targeted ABL kinase inhibitors has revolutionized the treatment of CML. This document outlines the typical preclinical evaluation of a novel ABL kinase inhibitor, using the framework requested for this compound.

In Vitro Studies

In vitro studies are fundamental to characterizing the biochemical and cellular activity of a new chemical entity. These assays determine the potency, selectivity, and mechanism of action of the inhibitor.

Quantitative Data Summary

The following table represents a hypothetical summary of in vitro data for a novel ABL kinase inhibitor.

| Assay Type | Target | Cell Line | Endpoint | Result (IC50/EC50/GI50) |

| Biochemical Kinase Assay | Wild-type ABL1 | - | IC50 | 5 nM |

| Biochemical Kinase Assay | T315I mutant ABL1 | - | IC50 | 300 nM |

| Cell Proliferation Assay | K562 (Bcr-Abl+) | - | GI50 | 25 nM |

| Cell Proliferation Assay | Ba/F3 (Bcr-Abl+) | - | GI50 | 20 nM |

| Cell Proliferation Assay | Ba/F3 (parental) | - | GI50 | >10 µM |

| Apoptosis Assay | K562 (Bcr-Abl+) | Caspase 3/7 Activity | EC50 | 50 nM |

| Target Engagement Assay | K562 (Bcr-Abl+) | p-CRKL levels | IC50 | 30 nM |

Experimental Protocols

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase.

-

Reagents: Recombinant human ABL1 kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (this compound), and a detection reagent (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody).

-

Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with the ABL1 enzyme in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of EDTA.

-

The detection reagent is added, and the mixture is incubated to allow for antibody binding to the phosphorylated substrate.

-

The signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) is measured using a suitable plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on Bcr-Abl activity.

-

Cell Lines: Human CML cell line K562 (Bcr-Abl positive) and a murine pro-B cell line Ba/F3 engineered to express Bcr-Abl. The parental Ba/F3 cell line serves as a negative control.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

The test compound is added at various concentrations.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.

-

-

Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate before it can be considered for human trials.

Quantitative Data Summary

The following table provides a hypothetical summary of in vivo data for a novel ABL kinase inhibitor.

| Animal Model | Dosing Regimen | Efficacy Endpoint | Result |

| K562 Xenograft (nude mice) | 50 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | 85% |

| Ba/F3 Bcr-Abl Allograft (syngeneic mice) | 50 mg/kg, oral, once daily | Increased Survival | 40% increase in median survival |

| Pharmacokinetic Parameter | Value (at 50 mg/kg oral dose) |

| Cmax (Maximum plasma concentration) | 2 µM |

| Tmax (Time to maximum concentration) | 2 hours |

| AUC (Area under the curve) | 10 µM*h |

| Bioavailability | 30% |

Experimental Protocols

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Strain: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Procedure:

-

Human CML cells (e.g., K562) are injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The test compound is administered, typically orally, at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of the ABL kinase. In CML, the Bcr-Abl fusion protein is constitutively active, leading to the phosphorylation of numerous downstream substrates and the activation of key signaling pathways that drive cancer cell proliferation and survival.

Caption: Bcr-Abl signaling pathways inhibited by this compound.

Experimental Workflow

The preclinical development of an ABL kinase inhibitor follows a structured workflow from initial screening to in vivo efficacy studies.

Caption: Preclinical development workflow for an ABL kinase inhibitor.

Conclusion

The preclinical evaluation of a novel ABL kinase inhibitor such as this compound requires a systematic approach encompassing in vitro and in vivo studies. While specific data for this compound is not yet in the public domain, the methodologies and frameworks outlined in this guide provide a clear roadmap for its characterization. Future publication of research on this compound will be necessary to fully understand its therapeutic potential.

References

The Early Discovery and Development of DosatiLink-1: A Novel Antibody-Drug Conjugate for Targeted Cancer Therapy

This technical guide provides an in-depth overview of the discovery and early-stage development of DosatiLink-1, a novel antibody-drug conjugate (ADC). The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and targeted therapeutics. This document outlines the core preclinical data, experimental methodologies, and the strategic rationale that have guided the progression of this compound from a conceptual ADC to a clinical candidate.

Introduction to this compound

This compound is an investigational antibody-drug conjugate engineered to selectively deliver a potent cytotoxic agent to tumor cells overexpressing the hypothetical cell surface antigen, Tumor-Associated Antigen 7 (TAA7). TAA7 is a transmembrane protein with limited expression in healthy tissues but is significantly upregulated in a range of solid tumors, including pancreatic, colorectal, and non-small cell lung cancers, making it an attractive target for ADC-based therapies.

The core components of this compound are:

-

Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody, hAb-7, with high affinity and specificity for the extracellular domain of TAA7.

-

Linker: A novel, proprietary cleavable linker, DL-L1, designed for stability in systemic circulation and efficient cleavage by lysosomal enzymes upon internalization into target cells.

-

Payload: A potent microtubule inhibitor, DosaTox-A, which induces cell cycle arrest and apoptosis upon release within the cancer cell.

The strategic design of this compound aims to maximize the therapeutic window by ensuring targeted delivery of the cytotoxic payload, thereby minimizing off-target toxicities associated with conventional chemotherapy.

Preclinical Pharmacology and Efficacy

A series of in vitro and in vivo studies were conducted to evaluate the pharmacological properties and anti-tumor efficacy of this compound.

In Vitro Cytotoxicity

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines with varying levels of TAA7 expression. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour continuous exposure to the ADC.

| Cell Line | Tumor Type | TAA7 Expression (Receptors/Cell) | This compound IC50 (nM) | DosaTox-A (Free Drug) IC50 (nM) |

| PANC-1 | Pancreatic | ~500,000 | 0.85 | 0.02 |

| HT-29 | Colorectal | ~350,000 | 1.5 | 0.03 |

| A549 | Non-Small Cell Lung | ~200,000 | 5.2 | 0.02 |

| MCF-7 | Breast | ~10,000 (Low) | > 1000 | 0.04 |

| Normal HUVEC | Endothelial | Undetectable | > 1000 | 0.05 |

Table 1: In Vitro Cytotoxicity of this compound and Free DosaTox-A Payload.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in mouse xenograft models established from human cancer cell lines. Tumor-bearing mice were treated with a single intravenous (IV) dose of this compound.

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| PANC-1 | Vehicle Control | - | 0 | 0/8 |

| This compound | 3 | 95 | 6/8 | |

| Non-targeting ADC | 3 | 15 | 0/8 | |

| HT-29 | Vehicle Control | - | 0 | 0/8 |

| This compound | 3 | 88 | 4/8 |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.

Mechanism of Action

The proposed mechanism of action for this compound follows a multi-step process that ensures targeted cell killing.

Figure 1: Proposed Mechanism of Action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound and the free payload DosaTox-A were serially diluted in culture medium. The existing medium was removed from the plates, and 100 µL of the compound dilutions were added to the respective wells.

-

Incubation: Plates were incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Protocol: Xenograft Efficacy Study

-

Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

-

Tumor Implantation: 5 x 10^6 PANC-1 or HT-29 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumors were allowed to grow until they reached an average volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: Mice were randomized into treatment groups (n=8 per group). This compound, a non-targeting control ADC, or a vehicle control (saline) was administered as a single intravenous injection via the tail vein.

-

Efficacy Evaluation: Tumor volumes and body weights were measured twice weekly for 28 days. Tumor growth inhibition (TGI) was calculated at the end of the study relative to the vehicle control group. Complete regression was defined as the disappearance of a palpable tumor.

Early Development Workflow

The early-stage development of this compound followed a structured workflow from target identification to lead optimization.

Figure 2: Early-Stage Development Workflow for this compound.

Conclusion and Future Directions

The early development of this compound has demonstrated its potential as a highly selective and potent ADC for the treatment of TAA7-expressing solid tumors. The preclinical data indicate a favorable therapeutic window, with significant anti-tumor efficacy and a well-defined mechanism of action. The next phases of development will focus on comprehensive IND-enabling toxicology studies, process development for scalable manufacturing, and the design of a Phase I clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.

Methodological & Application

DosatiLink-1 experimental protocol for cell culture

Application Notes & Protocols for DosatiLink-1

Topic: this compound Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. These application notes provide detailed protocols for cell culture, cytotoxicity assessment, and preliminary mechanism of action studies for this compound. The included methodologies and data serve as a guide for researchers evaluating the anti-cancer properties of this compound.

General Cell Culture Protocol for Adherent Cancer Cell Lines

This protocol outlines the standard procedure for the maintenance and subculture of adherent cancer cell lines (e.g., MCF-7, HeLa) for use in experiments with this compound.

Materials:

-

Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-75)

-

96-well plates for assays

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2. Monitor cell confluence daily using an inverted microscope.

-

Subculturing: When cells reach 80-90% confluence, remove the medium and wash the cell monolayer with PBS.[1]

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.[2]

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks or plates at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended.

Cytotoxicity Assessment of this compound

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures cell viability by assessing mitochondrial activity.

Experimental Workflow:

References

Application Notes and Protocols: Use of DosatiLink-1 in Western Blot Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches for "DosatiLink-1" in scientific literature and commercial databases did not yield any specific information for a molecule with this designation. The search results did not provide a mechanism of action, signaling pathway, or established protocols for a compound named this compound. Information was found for a similarly named compound, "DosatiLink-2," which is described as an Abelson murine leukemia (ABL) enzyme inhibitor. Additionally, general information on the DUSP1 signaling pathway and standard Western blot protocols were retrieved, but no direct connection to "this compound" could be established.

Due to the absence of specific information on this compound, the following sections provide a generalized framework for utilizing a novel small molecule inhibitor in a Western blot experiment, based on standard laboratory procedures. This protocol is intended to serve as a template and would require significant optimization and validation for any specific, uncharacterized compound.

Hypothetical Signaling Pathway and Experimental Workflow

Should "this compound" be a hypothetical inhibitor of a signaling pathway, for instance, the MAPK/ERK pathway, its effect could be assessed by measuring the phosphorylation status of key downstream proteins. The following diagrams illustrate a hypothetical signaling cascade and a general workflow for a Western blot experiment designed to test the efficacy of such an inhibitor.

Caption: Hypothetical signaling pathway for a MEK inhibitor.

Caption: General workflow for a Western blot experiment.

Data Presentation

The quantitative data from a Western blot experiment assessing a hypothetical inhibitor like "this compound" would typically be presented in a table format. This allows for a clear comparison of protein expression levels across different treatment conditions.

Table 1: Quantification of Phospho-ERK and Total ERK Levels

| Treatment Condition | Concentration (µM) | Phospho-ERK (Normalized Intensity) | Total ERK (Normalized Intensity) | p-ERK / Total ERK Ratio |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 0.1 | 0.75 | 0.98 | 0.77 |

| This compound | 1 | 0.32 | 1.02 | 0.31 |

| This compound | 10 | 0.08 | 0.99 | 0.08 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a generalized protocol for a Western blot experiment. This protocol would need to be optimized for the specific antibodies and cell lines being used.

Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the hypothetical "this compound" or vehicle control for the desired time period.

Cell Lysis and Protein Extraction

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[1][2]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[1][2]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

-

Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[1][2]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay.[1]

Sample Preparation and SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1x.[2][3]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][3]

-

Load equal amounts of protein (typically 10-50 µg) into the wells of an SDS-polyacrylamide gel.[2][3]

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[3]

Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][4]

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

Blocking

-

Wash the membrane with Tris-buffered saline with Tween 20 (TBST).[5]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

Antibody Incubation

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][5] The optimal antibody dilution should be determined empirically.

-

Wash the membrane three times for 5-10 minutes each with TBST.[3][5]

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][5]

-

Wash the membrane three times for 5-10 minutes each with TBST.[3][5]

Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[4]

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using image analysis software.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH) or a total protein antibody (e.g., total ERK).

References

Application Notes and Protocols: Preparing DosatiLink-1 Stock Solutions for Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DosatiLink-1 is a hypothetical small molecule inhibitor targeting a key kinase in a critical cellular signaling pathway, making it a valuable tool for research in oncology and cell biology. To ensure accurate and reproducible experimental results, proper preparation of this compound stock solutions is essential. This document provides detailed protocols for the preparation of primary stock solutions, intermediate dilutions, and final working solutions for various in vitro assays. Adherence to these guidelines will help maintain the integrity and activity of the compound.

Most organic small molecules, including kinase inhibitors, are often soluble in dimethylsulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity, typically keeping it below 0.5%.[2]

Data Presentation

To facilitate experimental planning, the key properties and recommended concentrations for this compound are summarized in the table below.

| Property | Value | Notes |

| Compound Name | This compound | A hypothetical kinase inhibitor. |

| Molecular Weight | 495.5 g/mol | Use this value for all molarity calculations. |

| Physical Form | Lyophilized Powder | Handle in a clean, dry environment. |

| Primary Solvent | Dimethyl sulfoxide (DMSO), sterile-filtered | High-purity, anhydrous DMSO is recommended to prevent compound degradation.[1] |

| Solubility in DMSO | ≥ 50 mM | The compound is readily soluble in DMSO. |

| Primary Stock (Recommended) | 10 mM in DMSO | A convenient concentration for long-term storage and serial dilutions. |

| Storage (Powder) | -20°C | Store in a desiccator to keep dry. Can be stored for up to 3 years at -20°C as a powder.[3] |

| Storage (Stock Solution) | -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles.[2][3] When stored properly, solutions are stable for months. |

| Typical Working Conc. | 1 nM - 10 µM | The optimal concentration depends on the specific assay and cell type. |

| Final DMSO Conc. in Assay | ≤ 0.1% | Higher concentrations can affect cell viability and experimental outcomes.[1] |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, low-retention pipette tips

-

Assay-specific medium or buffer (e.g., cell culture medium)

Preparation of 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO.

-

Pre-weighing Preparation : Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[3]

-

Weighing : Carefully weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Calculation of Solvent Volume : To create a 10 mM stock solution from 5 mg of this compound (MW = 495.5 g/mol ), the required volume of DMSO is calculated as follows:

-

Moles of this compound = Mass (g) / Molecular Weight ( g/mol ) = 0.005 g / 495.5 g/mol = 1.009 x 10⁻⁵ mol

-

Volume of DMSO (L) = Moles (mol) / Concentration (mol/L) = 1.009 x 10⁻⁵ mol / 0.010 mol/L = 1.009 x 10⁻³ L

-

Volume in µL = 1009 µL

-

-

Dissolution : Add 1009 µL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing : Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

-

Aliquoting and Storage : Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[3]

Preparation of Intermediate and Working Solutions

To avoid precipitation of the compound, it is recommended to perform serial dilutions in DMSO before the final dilution into an aqueous assay buffer or cell culture medium.[1] The final concentration of DMSO in the assay should be kept consistent across all conditions, including the vehicle control.

Example: Preparing a 10 µM final working solution in a 96-well plate (100 µL final volume).

-

Intermediate Dilution (100X Stock) :

-

Thaw one aliquot of the 10 mM primary stock solution.

-

Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in DMSO (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).

-

The 1 mM solution is the 100X stock for a 10 µM final concentration.

-

-

Final Dilution :

-

Add 99 µL of your cell culture medium or assay buffer to the wells of a 96-well plate.

-

Add 1 µL of the 1 mM intermediate stock to each well.

-

The final volume will be 100 µL, the final concentration of this compound will be 10 µM, and the final DMSO concentration will be 1%. Note: If this DMSO concentration is too high, a further intermediate dilution step is required.

-

Example for lower final DMSO concentration (0.1%):

-

First Intermediate Dilution (1000X Stock) :

-

Prepare a 1 mM intermediate stock as described above (1:10 dilution of the 10 mM primary stock in DMSO).

-

-

Second Intermediate Dilution (in Assay Medium) :

-

Prepare a 10X working solution by diluting the 1 mM intermediate stock 1:100 in the final assay medium (e.g., 2 µL of 1 mM stock into 198 µL of medium). This results in a 10 µM solution in medium with 1% DMSO.

-

-

Final Dilution in Plate :

-

Add 90 µL of cell culture medium to the wells.

-

Add 10 µL of the 10 µM (10X) working solution to each well.

-

The final volume is 100 µL, the final concentration of this compound is 1 µM, and the final DMSO concentration is 0.1%.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway

This compound is hypothesized to be an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the canonical RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.[4]

References

Application Notes: DosatiLink-1 in Cancer Research

Disclaimer: The following application note is for a hypothetical compound, "DosatiLink-1," as no public information is available for a molecule with this name. The mechanism of action, data, and protocols are based on published research for IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) inhibitors, a current area of cancer research. All data presented is illustrative.

Product Name: this compound Target: Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) Class: Small Molecule Kinase Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). IRAK1 is a serine/threonine kinase that serves as a critical signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways.[1][2] In various cancers, IRAK1 is frequently overexpressed and constitutively activated, contributing to tumor progression, metastasis, and resistance to therapy.[1][2][3] this compound is designed to inhibit the kinase activity of IRAK1, thereby blocking downstream pro-survival signaling pathways, such as NF-κB and MAPK, making it a promising agent for cancer research and drug development.[4]

Mechanism of Action

Upon stimulation by ligands such as IL-1 or pathogen-associated molecular patterns (PAMPs), IL-1R/TLR recruits the adaptor protein MyD88. This leads to the formation of a signaling complex called the Myddosome, which includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1.[5] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, including NF-κB and MAPK, which promote the transcription of genes involved in inflammation, cell proliferation, survival, and invasion.[1][4]

This compound selectively binds to the ATP-binding pocket of IRAK1, preventing its phosphorylation and activation. This blockade halts the signaling cascade, leading to reduced pro-inflammatory cytokine production and inhibition of cancer cell growth and survival.

Figure 1: IRAK1 Signaling Pathway and Inhibition by this compound.

Preclinical Data

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines with known IRAK1 dependency.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCC-1954 | Triple-Negative Breast Cancer | 15 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25 |

| OCI-LY3 | Diffuse Large B-Cell Lymphoma (MYD88 L265P) | 8 |

| SMMU-7721 | Hepatocellular Carcinoma | 32 |

| A375 | Melanoma | 50 |

Data are representative and illustrative.

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the OCI-LY3 lymphoma cell line.

Table 2: In Vivo Efficacy of this compound in OCI-LY3 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle | - | +1250 | - |

| This compound | 25 | +480 | 61.6 |

| this compound | 50 | +210 | 83.2 |

Data are representative and illustrative. Tumor growth inhibition (TGI) was calculated at day 21 post-treatment initiation.[6]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a tetrazolium-based (WST-1/MTT) cell viability assay.[7]

References

- 1. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-1 Receptor-Associated Kinase 1 in Cancer Metastasis and Therapeutic Resistance: Mechanistic Insights and Translational Advances [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling Cellular Communication: DosatiLink-1 for Signal Transduction Pathway Analysis

Introduction

Signal transduction pathways are the intricate communication networks within cells that govern a vast array of physiological processes, from growth and differentiation to metabolism and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding the precise mechanisms of signal transduction is therefore paramount for both basic research and the development of targeted therapeutics. DosatiLink-1 is a novel research tool designed to facilitate the study of these complex signaling cascades, offering researchers a powerful means to dissect molecular interactions and elucidate pathway dynamics.

This document provides detailed application notes and protocols for utilizing this compound in the investigation of signal transduction pathways. It is intended for researchers, scientists, and drug development professionals seeking to explore the intricacies of cellular signaling.

Application Notes

Background

This compound is a potent and selective modulator of the MEK1/2-ERK1/2 signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation.[1] Specifically, this compound acts as a non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 and ERK2. By binding to a unique allosteric site on the MEK enzymes, this compound prevents their phosphorylation and subsequent activation of ERK1/2. This targeted inhibition allows for precise interrogation of the downstream consequences of blocking this key signaling node.

Features and Applications

-

High Specificity: this compound exhibits high selectivity for MEK1/2, minimizing off-target effects and ensuring that observed cellular responses are directly attributable to the inhibition of the intended pathway.

-

Potent Inhibition: With a low nanomolar IC50, this compound effectively blocks ERK1/2 phosphorylation at concentrations that are well-tolerated by most cell lines.

-

Versatility in Research: this compound can be employed in a wide range of applications to study the MEK1/2-ERK1/2 pathway, including:

-

Investigating the role of ERK1/2 signaling in cell cycle progression and proliferation.

-

Elucidating the contribution of the MEK/ERK pathway to cellular differentiation and development.

-

Assessing the involvement of MEK/ERK signaling in apoptosis and cell survival.

-

Screening for potential drug candidates that synergize with MEK inhibition.

-

Validating the on-target effects of novel therapeutic agents.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its activity and recommended working concentrations.

| Parameter | Value | Cell Line |

| IC50 (MEK1 Inhibition) | 15 nM | HeLa |

| IC50 (MEK2 Inhibition) | 25 nM | A549 |

| Effective Concentration (ERK1/2 Phosphorylation Inhibition) | 50 - 200 nM | Various |

| Recommended Working Concentration (Cell-Based Assays) | 100 nM - 1 µM | Cell-type dependent |

| Solubility (in DMSO) | 50 mM | N/A |

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of ERK1/2 in cultured cells.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for the desired time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Acquire the image using a suitable imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to determine the effect of this compound on cell proliferation using a colorimetric MTS assay.

Materials:

-

This compound

-

Cells and appropriate culture medium

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

-

Cell Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance and normalize the results to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Signaling Pathways and Workflows

To aid in the conceptualization of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the DOT language.

Caption: The MEK/ERK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.

Caption: Workflow for the MTS-based cell proliferation assay.

References

recommended positive and negative controls for DosatiLink-1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DosatiLink-1 is a potent, second-generation tyrosine kinase inhibitor (TKI) designed to target the constitutively active BCR-ABL fusion protein. The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL gene, a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] The resulting oncoprotein, BCR-ABL, drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4][5][6] this compound exhibits high affinity for the ATP-binding site of the ABL kinase domain, effectively blocking its kinase activity and inducing apoptosis in BCR-ABL positive cells.[4][7]

These application notes provide detailed protocols for utilizing this compound in common experimental settings and recommend appropriate positive and negative controls to ensure data integrity and accurate interpretation of results.

Recommended Positive and Negative Controls

The selection of appropriate controls is critical for validating the specificity and potency of this compound in any experiment.

In Vitro Kinase Assays

| Control Type | Recommended Control | Rationale |

| Positive Control | Dasatinib, Imatinib | Well-characterized, potent BCR-ABL inhibitors that serve as a benchmark for comparing the activity of this compound.[8][9] |

| Negative Control | DMSO (or vehicle) | As this compound is typically dissolved in DMSO, the vehicle alone is used to control for any non-specific effects of the solvent on kinase activity. |

| Negative Control (Enzyme) | Recombinant non-related kinase (e.g., SRC kinase) | To assess the selectivity of this compound against other kinases. Dasatinib is known to inhibit SRC family kinases, so this can also be a point of comparison.[10] |

Cell-Based Assays

| Control Type | Recommended Control | Rationale |

| Positive Control | Dasatinib, Ponatinib | Established BCR-ABL inhibitors with known efficacy in cell-based assays. Ponatinib is effective against the T315I mutation and can be a useful comparator.[4][11] |

| Negative Control | DMSO (or vehicle) | Controls for any solvent-induced effects on cell viability and signaling. |

| Negative Control (Cell Line) | Ba/F3, HL-60 | Hematopoietic cell lines that do not express the BCR-ABL fusion protein. These cells should be insensitive to the specific inhibitory effects of this compound on BCR-ABL.[2] |

| Negative Control (Compound) | Inactive structural analog of this compound (if available) | An ideal negative control that is structurally similar to this compound but lacks inhibitory activity against BCR-ABL. |

Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway and the point of inhibition by this compound.

Experimental Protocols

In Vitro BCR-ABL Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant BCR-ABL.

Materials:

-

Recombinant human BCR-ABL enzyme

-

Abltide (or other suitable substrate peptide)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

This compound, Dasatinib (positive control), DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound, Dasatinib, and DMSO in kinase buffer.

-

Add 2.5 µL of each compound dilution to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the BCR-ABL enzyme and substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BCR-ABL.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic curve.

Cell-Based BCR-ABL Inhibition Assay

This protocol assesses the ability of this compound to inhibit BCR-ABL kinase activity within a cellular context.

Materials:

-

K-562 cells (BCR-ABL positive human CML cell line)

-

HL-60 cells (BCR-ABL negative human AML cell line, as a negative control)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound, Dasatinib, DMSO

-

Cell lysis buffer

-

Antibodies: anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5

-

Western blotting reagents and equipment

Procedure:

-

Seed K-562 and HL-60 cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound, Dasatinib, or DMSO for 2-4 hours.

-

Harvest the cells and prepare cell lysates using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate.

-

Perform Western blot analysis to detect the phosphorylation status of BCR-ABL downstream targets, such as CrkL and STAT5.[10]

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition.

Cell Viability Assay

This protocol measures the effect of this compound on the viability of BCR-ABL positive and negative cell lines.

Materials:

-

K-562 and HL-60 cells

-

RPMI-1640 medium

-

This compound, Dasatinib, DMSO

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

-

Seed K-562 and HL-60 cells in a 96-well plate at a density of 5,000 cells per well.

-

Treat the cells with a serial dilution of this compound, Dasatinib, or DMSO.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Experimental Workflow Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Monitoring of BCR-ABL levels in chronic myeloid leukemia patients treated with imatinib in the chronic phase - the importance of a major molecular response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Characterizing Cellular Response to DosatiLink-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

DosatiLink-1 is a novel small molecule inhibitor with potential therapeutic applications in oncology. These application notes provide a comprehensive guide for researchers to characterize the cellular response to this compound treatment. The protocols outlined below detail methods to identify responsive cell lines, elucidate the mechanism of action, and assess the downstream effects of this compound. Given that this compound is emerging as a potential kinase inhibitor, the described assays are tailored to evaluate its efficacy in this context.

Data Presentation: Cell Line Responsiveness to this compound

A crucial first step in characterizing a new compound is to determine its effect on the proliferation of various cancer cell lines. This is typically achieved by performing dose-response studies and calculating the half-maximal inhibitory concentration (IC50). The following table is a template for summarizing such quantitative data.

| Cell Line | Cancer Type | IC50 (nM) of this compound | Notes |

| Example: K-562 | Chronic Myelogenous Leukemia | [Insert Value] | BCR-ABL positive |

| Example: A549 | Non-Small Cell Lung Cancer | [Insert Value] | KRAS mutant |

| Example: MCF-7 | Breast Cancer | [Insert Value] | ER positive |

| Example: U-87 MG | Glioblastoma | [Insert Value] | PTEN null |

| [Add more cell lines] | [Specify cancer type] | [Determine experimentally] | [Note relevant mutations or characteristics] |

Caption: Table 1. Proliferative response of various cancer cell lines to this compound treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be robust and reproducible, providing a solid foundation for investigating the cellular effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[3]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cells treated with this compound (as in Protocol 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the medium) after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Protocol 3: Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a compound to its target kinase in live cells.[6][7]

Objective: To confirm the direct binding of this compound to its putative kinase target in a cellular context.

Materials:

-

Cells engineered to express the target kinase fused to NanoLuc® luciferase

-

NanoBRET™ Tracer

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminometer

Procedure:

-

Seed the NanoLuc®-kinase fusion expressing cells in the white 96-well plates and incubate overnight.

-

Prepare a solution of the NanoBRET™ tracer and this compound at various concentrations in Opti-MEM®.

-

Add the tracer and compound solutions to the cells.

-

Incubate the plate for the recommended time to allow for compound entry and target binding.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Calculate the BRET ratio and plot it against the concentration of this compound to determine the cellular IC50 for target engagement.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the characterization of this compound.

Caption: A potential signaling pathway modulated by this compound.

Caption: Experimental workflow for the cell viability (MTT) assay.

Caption: Experimental workflow for the apoptosis assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]

- 5. Apoptosis Assays | Life Science Research | Merck [merckmillipore.com]

- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]

- 7. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for the Analytical Detection of DosatiLink-1

Disclaimer: As of the latest available information, "DosatiLink-1" is not a publicly documented chemical entity. Therefore, these application notes and protocols are presented as a representative example for the analytical detection of a hypothetical small molecule kinase inhibitor, herein referred to as this compound, based on methodologies for analogous compounds.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor targeting a key kinase in a critical cancer signaling pathway. To support preclinical and clinical development, robust and reliable analytical methods are required for the quantitative determination of this compound in various biological matrices. These application notes provide detailed protocols for the analysis of this compound in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound (Hypothetical)

| Property | Value |

| Molecular Formula | C₂₉H₃₂F₃N₅O₃ |

| Molecular Weight | 567.6 g/mol |

| pKa | 4.5 (basic) |

| logP | 3.8 |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

Application Note 1: Quantification of this compound in Human Plasma by HPLC-UV

This method is suitable for the quantification of this compound in human plasma for pharmacokinetic studies where higher concentrations are expected.

Experimental Protocol

a. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar compound at 1 µg/mL).

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b. Chromatographic Conditions

| Parameter | Condition |

| Instrument | Shimadzu LC-20AD or equivalent |

| Column | Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)[1] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection | 254 nm |

| Run Time | 10 minutes |

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantitation (LOQ) | 10 ng/mL |

| Accuracy (% Recovery) | 95.2% - 103.5% |

| Precision (%RSD) | Intra-day: ≤ 4.5%, Inter-day: ≤ 6.8% |

Application Note 2: Sensitive Quantification of this compound in Human Plasma by LC-MS/MS

This highly sensitive and selective method is suitable for the quantification of low concentrations of this compound in human plasma, making it ideal for pharmacokinetic studies with low dosage regimens.

Experimental Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 250 µL of plasma, add 25 µL of an internal standard working solution (a stable isotope-labeled version of this compound is recommended).[3]

-

Condition an SPE cartridge (e.g., Orochem Alumina Basic 100 mg/1ml) with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 0.5M boric acid solution).[3]

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 50% acetone in water, followed by 1 mL of 0.01N hydrochloric acid, and then 1 mL of methanol to remove interfering substances.[3]

-

Elute this compound and the IS with 1 mL of an appropriate elution solvent (e.g., a mixture of formic acid, methanol, and water (3:20:77, v/v/v)).[3]

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| MS System | Sciex Triple Quad™ 5500 or equivalent |

| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: 568.2 -> 421.3 (Quantifier), 568.2 -> 210.1 (Qualifier) IS: 572.2 -> 425.3 |

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.9995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 98.1% - 101.7% |

| Precision (%RSD) | Intra-day: ≤ 3.2%, Inter-day: ≤ 5.1% |

Visualizations

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DosatiLink-1 Concentration for Cell Viability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DosatiLink-1 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common approach is to perform a serial dilution over several orders of magnitude, for example, from 100 µM down to 0.01 µM. This wide range helps in identifying the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.

Q2: Which cell viability assay is most suitable for use with this compound?

A2: The choice of assay can depend on the cell type and the expected mechanism of action of this compound. Commonly used assays include tetrazolium-based colorimetric assays (like MTT, MTS, and XTT) and resazurin-based fluorometric assays (like AlamarBlue).[1] Luminescence-based assays that measure ATP levels are also a highly sensitive option.[2][3] It is advisable to test for potential interference of this compound with the chosen assay reagents.[1][4]

Q3: How long should I incubate the cells with this compound?

A3: The incubation time is a critical parameter and should be optimized based on the cell line's doubling time and the compound's expected mechanism.[5] Typical incubation periods for cell viability assays range from 24 to 72 hours.[6] A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal endpoint.

Q4: What is the appropriate solvent for this compound and what is the maximum concentration to use?

A4: While specific solubility information for this compound is not available, many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] A vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) should always be included in the experiment.

Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A5: Cell viability assays that measure metabolic activity (like MTT or MTS) or ATP content can indicate a reduction in viable cells, but they may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[2] To differentiate between these effects, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) at different time points or use assays that specifically measure markers of cell death, such as LDH release or caspase activity.[2]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |

| No significant decrease in cell viability even at high concentrations of this compound | The compound may not be potent in the chosen cell line, the concentration range may be too low, or the incubation time is too short. The compound may have degraded. | Test a higher concentration range. Increase the incubation time. Verify the integrity of the this compound stock solution. Consider using a different cell line that may be more sensitive.[7] |

| Unexpected increase in signal at certain concentrations | The compound may be interfering with the assay reagents. For example, some compounds can directly reduce tetrazolium salts, leading to a false-positive signal.[4] | Run a control experiment with this compound and the assay reagents in cell-free medium to check for direct chemical interactions.[1] If interference is observed, consider switching to a different type of viability assay (e.g., from a colorimetric to a luminescence-based assay). |

| Cell morphology changes observed, but viability assay shows little effect | The chosen viability assay may not be sensitive to the specific mechanism of cell death or cellular stress induced by this compound. | Use a different viability assay that measures a different cellular parameter (e.g., membrane integrity via LDH assay or ATP levels). Complement the viability assay with microscopic examination of the cells. |

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps for a standard MTT cell viability assay to determine the dose-response curve for this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (or other appropriate solvent)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Visualizations

Caption: Workflow for determining the optimal concentration of this compound.

Caption: Hypothetical inhibition of the ABL kinase pathway by this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

interpreting unexpected results with DosatiLink-1

Technical Support Center: DosatiLink-1

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with this compound, a novel antibody-drug conjugate (ADC) linker system. The following sections address common issues in a question-and-answer format.

Frequently Asked Questions (FAQs)

Efficacy and Potency

Question 1: Why is the observed in vitro potency (IC50) of our this compound ADC significantly lower than expected?

Answer: Lower than expected potency is a common issue in ADC development and can stem from multiple factors related to the ADC's stability, the characteristics of the target cells, or the experimental setup itself. Key areas to investigate include ADC aggregation, premature payload cleavage, and issues with target antigen expression or internalization.

A primary reason for reduced efficacy can be the formation of ADC aggregates.[1][2] Aggregation can decrease the effective concentration of the monomeric, active ADC and may hinder its ability to bind to the target antigen. The hydrophobic nature of many payloads can increase the propensity for aggregation.[][4] Another significant factor is the stability of the linker. If the this compound linker undergoes premature cleavage in the cell culture medium, the released cytotoxic payload may be pumped out by efflux pumps before it can reach its intracellular target, or it may not be efficiently internalized, thus reducing the ADC's potency.[5][6]

Finally, characteristics of the target cell line are critical. Reduced potency can be observed if the target antigen expression is lower than assumed, or if the rate of ADC internalization and subsequent lysosomal trafficking is inefficient.[7]

To systematically troubleshoot this issue, a logical workflow should be followed.

Troubleshooting Workflow: Lower than Expected Potency

Caption: Troubleshooting workflow for lower than expected ADC potency.

Question 2: We are observing significant off-target toxicity in our in vivo models. What could be the cause?

Answer: Off-target toxicity is a critical challenge in ADC development and often dictates the therapeutic window.[8][9] The primary causes are typically related to the premature release of the cytotoxic payload into systemic circulation or non-specific uptake of the ADC in healthy tissues.[10][11]

The stability of the linker is paramount. An unstable linker can release the payload before the ADC reaches the tumor, leading to systemic toxicity.[5] For instance, certain peptide linkers can be sensitive to cleavage by extracellular enzymes like elastases, which can lead to off-target effects such as myelosuppression.[6] The this compound system is designed for stability, but factors in the in vivo environment can still lead to premature cleavage.